Product packaging for 1-Phenyl-3,3-diethyltriazene(Cat. No.:CAS No. 13056-98-9)

1-Phenyl-3,3-diethyltriazene

Cat. No.: B080483
CAS No.: 13056-98-9
M. Wt: 177.25 g/mol
InChI Key: JHPQXSWFRNIFCC-UHFFFAOYSA-N
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Description

1-Phenyl-3,3-diethyltriazene (CAS Registry Number: 13056-98-9) is an organic compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . It belongs to the class of triazenes, which are characterized by a diazoamino group (-N=N-N<) . This compound has a calculated density of approximately 0.96 g/cm³ and a boiling point of around 241.4°C at 760 mmHg . Triazene compounds represent a versatile scaffold in scientific research. They have been identified as a novel and effective class of flame retardants for polymers such as polypropylene . Research indicates that certain aliphatic and aromatic diazoamino derivatives can undergo thermal dissociation into free radicals with subsequent liberation of nitrogen, which contributes to flame inhibition . Historically, triazene compounds like 1-phenyl-3,3-dimethyltriazene have been extensively studied for their anticancer potential, highlighting the pharmacological interest in this chemical family . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B080483 1-Phenyl-3,3-diethyltriazene CAS No. 13056-98-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13056-98-9

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-ethyl-N-phenyldiazenylethanamine

InChI

InChI=1S/C10H15N3/c1-3-13(4-2)12-11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

JHPQXSWFRNIFCC-UHFFFAOYSA-N

SMILES

CCN(CC)N=NC1=CC=CC=C1

Canonical SMILES

CCN(CC)N=NC1=CC=CC=C1

Other CAS No.

13056-98-9

Synonyms

1-(3-phenyl)-3,3-diethyltriazene
PHDAT

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 3,3 Diethyltriazene

Established Synthetic Pathways

The most common and established method for synthesizing 1-Phenyl-3,3-diethyltriazene involves a two-step process: the diazotization of aniline (B41778), followed by a coupling reaction with diethylamine (B46881). This pathway is a specific example of the general synthesis for 1-aryl-3,3-dialkyltriazenes.

Diazotization and Amination Coupling Reactions

The synthesis commences with the diazotization of aniline. This reaction is typically carried out by treating aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature, generally between 0-5°C. chemicalnote.combyjus.com The cold temperature is crucial to prevent the unstable diazonium salt from decomposing. The reaction first forms nitrous acid (HNO₂) in situ from sodium nitrite and the mineral acid. chemicalnote.com The nitrous acid then reacts with aniline to form the benzenediazonium (B1195382) chloride salt.

Step 1: Diazotization of Aniline

C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Coupling with Diethylamine

C₆H₅N₂⁺Cl⁻ + 2(C₂H₅)₂NH → C₆H₅N=NN(C₂H₅)₂ + (C₂H₅)₂NH₂⁺Cl⁻

This method is known for its high efficiency, with reported yields for analogous 1-aryl-3,3-dialkyltriazenes often exceeding 90%. researchgate.net

Influence of Reaction Conditions on Synthetic Yields

The yield of this compound is highly dependent on several critical reaction conditions. Precise control over these parameters is essential to maximize product formation and minimize side reactions.

pH: The pH of the reaction medium is another critical factor, particularly during the coupling phase. Diazotization is carried out in a strongly acidic medium to ensure the formation and stability of the diazonium salt. icrc.ac.ir However, the coupling reaction with an amine is sensitive to pH. While the coupling with phenols is typically faster at high pH, the coupling with amines requires mildly acidic or neutral conditions. yokogawa.com If the pH is too low (highly acidic), the concentration of the free amine (diethylamine in this case) will be reduced due to protonation, which decreases its nucleophilicity and slows down the coupling reaction. echemi.comstackexchange.com Conversely, if the pH is too high (basic), the diazonium salt can be converted to diazohydroxide or diazotate ions, which are less reactive or unreactive in the coupling reaction. Therefore, an optimal pH must be maintained to ensure a sufficient concentration of both the diazonium salt and the free amine for an efficient reaction.

The following table summarizes the key reaction conditions and their impact on the synthesis:

ParameterOptimal ConditionRationalePotential Issues if Deviated
Temperature 0-5°CStabilizes the diazonium saltDecomposition of diazonium salt, reduced yield
pH (Diazotization) Strongly AcidicPromotes formation of nitrosonium ion and stabilizes the diazonium saltIncomplete diazotization
pH (Coupling) Mildly Acidic to NeutralBalances the concentration of reactive diazonium salt and free amineLow yield due to protonated amine (low pH) or unreactive diazotate (high pH)

Emerging Synthetic Approaches and Innovations

While the traditional diazotization and coupling method is well-established, modern synthetic chemistry seeks more efficient, environmentally friendly, and faster techniques. One such emerging approach is the use of microwave-assisted synthesis.

Microwave-Assisted Synthesis Techniques in Triazene (B1217601) Chemistry

Microwave-assisted organic synthesis has gained significant attention as a tool to accelerate chemical reactions. eurekaselect.com In the context of triazene and related heterocyclic compound synthesis, microwave irradiation has been shown to offer several advantages over conventional heating methods. nih.gov

The primary benefits of microwave-assisted synthesis include a dramatic reduction in reaction times, often from hours to minutes, and in many cases, an improvement in reaction yields. The rapid and uniform heating provided by microwaves can enhance the rate of both the diazotization and coupling steps. For instance, various heterocyclic systems have been synthesized in significantly shorter times and with better yields using microwave irradiation compared to conventional heating.

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in the literature, the principles can be applied. A potential microwave-assisted approach would involve carrying out the diazotization and coupling reactions in a microwave reactor, which allows for precise temperature and pressure control. This could lead to a more efficient and faster synthesis.

The table below compares conventional and potential microwave-assisted synthesis for triazene formation:

FeatureConventional SynthesisMicrowave-Assisted Synthesis (Potential)
Reaction Time HoursMinutes
Heating Method External heating (oil bath, heating mantle)Dielectric heating
Temperature Control Less precise, potential for localized overheatingPrecise and uniform
Yields Generally good to highPotentially higher
Environmental Impact Longer reaction times consume more energyMore energy-efficient

The application of microwave technology to the synthesis of this compound represents a promising area for future research, with the potential to streamline its production.

Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 3,3 Diethyltriazene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as 1H and 13C.

Elucidation of Molecular Structure via 1H and 13C NMR

The 1H and 13C NMR spectra of 1-Phenyl-3,3-diethyltriazene provide definitive evidence for its molecular structure. The spectra are characterized by distinct signals corresponding to the phenyl ring and the two ethyl groups attached to the N3 atom.

In the 1H NMR spectrum, the aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (approximately 7.0-7.5 ppm). The diethylamino group gives rise to two characteristic signals: a quartet around 3.7 ppm for the methylene (B1212753) (-CH2-) protons and a triplet around 1.2 ppm for the methyl (-CH3) protons. The splitting pattern (quartet and triplet) is a clear indicator of the ethyl groups' connectivity, arising from spin-spin coupling between the adjacent methylene and methyl protons.

The 13C NMR spectrum corroborates these assignments. The phenyl carbons resonate in the aromatic region (~120-150 ppm). The methylene carbons of the ethyl groups appear further upfield, with the methyl carbons being the most shielded and appearing at the highest field. The combination of these 1H and 13C chemical shifts and splitting patterns allows for the unambiguous assignment of the compound's static structure.

Table 1: Representative NMR Spectroscopic Data for this compound Moiety

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
1H Phenyl (Ar-H) ~ 7.0 - 7.5 Multiplet
Methylene (-NCH2CH3) ~ 3.7 Quartet
Methyl (-NCH2CH3) ~ 1.2 Triplet
13C Phenyl (Ar-C) ~ 120 - 150 -
Methylene (-NCH2CH3) ~ 40 - 50 -
Methyl (-NCH2CH3) ~ 10 - 15 -

Dynamic NMR Studies of Hindered Rotational Barriers

The N2–N3 bond within the triazene (B1217601) linkage possesses a partial double bond character, which leads to a significant barrier to rotation. This phenomenon can be studied using dynamic NMR spectroscopy, where spectra are recorded at various temperatures. lippertt.ch At low temperatures, the rotation around the N2–N3 bond is slow on the NMR timescale, and the two ethyl groups are in chemically non-equivalent environments, leading to separate signals. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single, time-averaged signal.

By analyzing the line shape changes of the NMR signals with temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on 1-aryl-3,3-dialkyltriazenes have utilized this method to quantify the rotational barrier of the N2–N3 bond. rsc.org This dynamic process is crucial for understanding the conformational flexibility and electronic properties of the triazene group. lippertt.chrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and probe the specific bonding arrangements within a molecule by measuring its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. Aromatic C-H stretching vibrations are observed above 3000 cm-1, while the aliphatic C-H stretching modes of the ethyl groups appear just below 3000 cm-1. derpharmachemica.com The stretching vibrations of the carbon-carbon bonds within the phenyl ring typically produce bands in the 1450-1600 cm-1 region. derpharmachemica.com The most diagnostic vibrations for this molecule are those of the triazeno group itself. The triazene fragment gives rise to two primary stretching vibrations: a higher frequency mode associated with the N=N double bond, and a lower frequency mode corresponding to the N-N single bond. lippertt.ch

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric, non-polar bonds. For this compound, the N=N stretching vibration often produces a strong and easily identifiable signal in the Raman spectrum. lippertt.ch This makes Raman spectroscopy an excellent tool for precisely assigning the vibrational modes of the triazene core. The close agreement between frequencies observed in both IR and Raman spectra allows for a confident assignment of the key vibrational modes. lippertt.ch

Analysis of N=N Stretching Frequencies and Substituent Effects

The electronic environment of the triazene group significantly influences its vibrational frequencies. The N=N stretching frequency is particularly sensitive to these electronic effects. For 1-phenyl-3,3-diethyltriazenes, this vibration is found in the 1380-1430 cm-1 range. lippertt.ch

Substituent Effects on the Phenyl Ring: The nature of substituents on the phenyl ring alters the N=N bond order and, consequently, its stretching frequency. Electron-withdrawing groups (such as -NO2) attached to the phenyl ring, especially in the para-position, lower the N=N stretching frequency. lippertt.ch This is attributed to increased delocalization of the π-electrons across the molecule, which weakens the N=N double bond character and reduces the vibrational frequency. lippertt.ch

Effects of N3-Alkyl Substituents: The nature of the alkyl groups on the N3 atom also impacts the vibrational frequencies. An increase in the mass of the N3-alkyl substituents (e.g., replacing methyl with ethyl groups) can lead to a decrease in the N=N stretching frequency due to inductive effects. lippertt.ch

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group FT-IR Frequency (cm-1) Raman Frequency (cm-1)
Aromatic C-H Stretch Phenyl C-H ~3050 - 3100 ~3050 - 3100
Aliphatic C-H Stretch Ethyl C-H ~2850 - 2980 ~2850 - 2980
Aromatic C=C Stretch Phenyl C=C ~1450 - 1600 ~1450 - 1600
N=N Stretch Triazene (-N=N-) ~1420 ~1420
N-N Stretch Triazene (-N-N-) ~1250 ~1250

Frequencies are approximate and based on data for 1-aryl-3,3-diethyltriazenes. lippertt.ch

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it is particularly valuable for identifying the compound and its degradation products.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is instrumental in analyzing the decomposition products of this compound, particularly following thermal or photolytic degradation.

Studies on the photolytic decomposition of substituted 1-phenyl-3,3-diethyltriazenes indicate that these compounds degrade via a radical mechanism. When subjected to energy sources such as heat or ultraviolet radiation, the relatively weak N-N bonds within the triazene moiety are prone to homolytic cleavage. This process results in the formation of several smaller, volatile fragments that can be separated and identified by GC-MS.

The decomposition is believed to proceed through the formation of a phenyl radical and a diethylamino radical, along with the evolution of nitrogen gas. These highly reactive radical species can then abstract hydrogen atoms from the solvent or other molecules, or they can recombine to form various stable end products.

The anticipated decomposition products of this compound, based on a radical-mediated pathway, are outlined in the table below.

Table 1: Potential Decomposition Products of this compound Identified by GC-MS.
Compound NameMolecular FormulaProposed Origin
Benzene (B151609)C6H6From the phenyl radical abstracting a hydrogen atom.
Diethylamine (B46881)C4H11NFrom the diethylamino radical abstracting a hydrogen atom.
N,N-DiethylanilineC10H15NFrom the recombination of the phenyl and diethylamino radicals.
BiphenylC12H10From the recombination of two phenyl radicals.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon the absorption of electromagnetic radiation.

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for characterizing compounds containing chromophores. The this compound molecule possesses a conjugated system involving the phenyl ring and the triazene group (-N=N-N-), which gives rise to characteristic absorptions in the UV-Vis region.

The UV-Vis spectrum of 1-aryl-3,3-dialkyltriazenes typically displays two main absorption bands. These bands are attributed to different electronic transitions within the molecule:

π → π* Transitions: These are high-energy transitions that occur in molecules with π-systems, such as the phenyl ring and the N=N double bond in this compound. The delocalized π electrons are excited from a bonding (π) orbital to an anti-bonding (π*) orbital. These transitions usually result in strong absorption bands.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (lone pair), such as those on the nitrogen atoms, to an anti-bonding π* orbital. These transitions are generally of lower energy and have a lower molar absorptivity (intensity) compared to π → π* transitions.

The absorption maxima for a representative 1-aryl-3,3-dialkyltriazene are presented in the table below.

Table 2: UV-Vis Absorption Data for a Representative 1-Aryl-3,3-dialkyltriazene in Acetonitrile.
Absorption Maximum (λmax)Electronic Transition
~235 nmπ → π
~320 nmn → π

Computational and Theoretical Chemistry Studies of 1 Phenyl 3,3 Diethyltriazene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic behavior and properties of molecules. For 1-aryl-3,3-diethyltriazenes, both semiempirical and ab initio methods have been employed to predict their properties.

Semiempirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), have been standard tools for calculating molecular geometries, electronic transitions, bond orders, and dipole moments for a series of 1-aryl-3,3-diethyltriazenes. scispace.com These methods offer a balance between computational cost and accuracy for larger molecules.

In a comparative study, both AM1 and PM3 were used to determine the equilibrium structures and electronic properties. scispace.com When comparing the calculated geometric parameters to experimental data, the AM1 model was found to provide a better agreement, with a smaller deviation in bond lengths compared to the PM3 method. scispace.com However, for predicting the intensity pattern of electronic transitions (oscillator strength), PM3 calculations gave a better account, while the AM1 model more accurately reproduced the transition energies. scispace.com

Table 1: Comparison of AM1 and PM3 Methods for 1-Aryl-3,3-diethyltriazenes

Feature AM1 Method PM3 Method
Geometric Parameters More accurate, smaller deviation from experimental bond lengths. scispace.com Less accurate than AM1 for geometries. scispace.com
Electronic Transition Energies More accurately reproduces transition energies. scispace.com Less accurate for transition energies. scispace.com

| Oscillator Strength (Intensity) | Less accurate in predicting intensity patterns. scispace.com | Gives a better account of the intensity pattern. scispace.com |

Density Functional Theory (DFT) is a more advanced quantum mechanical modeling method used to investigate the electronic structure of molecules. Studies on closely related 1-aryltriazene compounds have utilized DFT to understand their electronic properties, molecular orbitals, and electronic transitions. scirp.orgresearchgate.net For instance, the ground state geometries of molecules like 3,3-diisopropyl-1-phenyltriazene have been optimized using the B3LYP exchange-correlation functional. researchgate.net

These DFT calculations are instrumental in determining key electronic properties such as ionization energy, electron affinity, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. scirp.orgresearchgate.net Time-dependent DFT (TD-DFT) is further employed to calculate electronic transitions and predict UV-visible absorption spectra. scirp.orgresearchgate.net For example, in 3,3-diisopropyl-1-phenyltriazene, the maximum absorption wavelength was calculated to correspond to the HOMO → LUMO transition. scirp.org

Analysis of Molecular Geometries and Dipole Moments

Theoretical calculations provide detailed information about the three-dimensional structure and charge distribution of 1-Phenyl-3,3-diethyltriazene. The charge distribution within 1-phenyl-3,3-dialkyltriazene compounds includes a 1,3-dipolar component, where charge is shifted from the lone pair of the N3 nitrogen atom to the N1 nitrogen atom. scispace.com This charge displacement results in the N2-N3 bond gaining partial double bond character. scispace.com

Both AM1 and PM3 methods have been used to calculate the molecular geometries and dipole moments for a series of 19 different 1-aryl-3,3-diethyltriazenes. scispace.com These calculations help in understanding the ground-state electronic properties that influence the molecule's behavior. scispace.com

Theoretical Prediction of Reactivity and Spectroscopic Parameters

Computational methods are effective in predicting how this compound might react and how it interacts with light. The reactivity of the triazeno group (–N1=N2–N3–) is linked to the bond orders within this functionality. scispace.com The photochemical decomposition can proceed through different pathways depending on the substitution pattern and the resulting bond orders. scispace.com

Calculations of electronic excitation energies, including wavelengths and oscillator strengths, have been performed using the AM1 method. scispace.com These theoretical UV spectra have been shown to compare well with experimental results. scispace.com For example, the calculated spectra for 1-(4-nitrophenyl)-3,3-diethyltriazene and 1-(3-carboxyphenyl)-3,3-diethyltriazene showed satisfactory agreement with experimental spectra recorded in cyclohexane. scispace.com

Correlation between Computed Bond Orders and Photolytic Quantum Yields

A significant finding from computational studies is the strong correlation between calculated electronic properties and experimental photochemical behavior. scispace.com Specifically, a direct relationship has been established between the computed bond orders of the triazene (B1217601) group and the quantum yields of photolysis. scispace.com

The quantum yield of the photochemical decomposition is influenced by substituents on the aryl moiety, and this influence can be analyzed through a correlation with the calculated N1=N2 bond order. scispace.com Furthermore, the barrier to internal rotation around the N2–N3 bond, which can be measured experimentally, shows a strong correlation with the calculated N2–N3 bond order. scispace.com This indicates that as the N2-N3 bond acquires more double bond character, the rotation is more restricted. scispace.com

Table 2: Calculated Bond Orders for the Triazene Group in this compound

Bond Calculated Bond Order (AM1) Implication
N1=N2 < 2 Correlates with the quantum yield of photolysis. scispace.com

| N2-N3 | > 1 | Acquires partial double bond character, correlating with the barrier to internal rotation. scispace.com |

Chemical Reactivity, Kinetics, and Mechanistic Studies of 1 Phenyl 3,3 Diethyltriazene

Decomposition Pathways and Mechanisms

The decomposition of 1-Phenyl-3,3-diethyltriazene can be initiated by acid, heat, or light, each following distinct mechanistic pathways and yielding different products. The nature of the substituents on the phenyl ring can also significantly influence the rate and mechanism of these decomposition reactions.

Acid-Catalyzed Decomposition Kinetics and Products

The acid-catalyzed decomposition of 1-aryl-3,3-dialkyltriazenes, including this compound, is a well-documented process. The reaction is understood to be specific-acid-catalyzed, meaning the reaction rate is dependent on the concentration of the protonated substrate.

The proposed mechanism involves the protonation of the nitrogen atom adjacent to the phenyl group, followed by the cleavage of the N-N bond. This results in the formation of an arenediazonium cation and a secondary amine. The arenediazonium ion is a key intermediate that can subsequently react with nucleophiles present in the reaction medium. For instance, in the presence of halide ions in an anhydrous acidic medium, this pathway can lead to aromatic halogenation.

The kinetics of this decomposition are sensitive to the electronic properties of the substituents on the phenyl ring. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups slow it down. This is attributed to the influence of these substituents on the basicity of the triazene (B1217601) and the stability of the resulting arenediazonium cation.

Thermal Decomposition Studies

The thermal stability of this compound and its derivatives is a critical parameter for handling and storage. Calorimetric methods, such as Differential Scanning Calorimetry (DSC), are employed to investigate the energetics of its thermal decomposition.

The thermal stability of benzene (B151609) derivatives is generally influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups can enhance thermal stability by delocalizing charge and reducing the electron density of the aromatic system, which increases the energy barrier for degradation. Conversely, while electron-donating groups can increase resonance stability, they may also lead to thermal instability in some cases. longdom.org

For triazenes specifically, studies comparing them to their corresponding diazonium salts have shown that triazenes exhibit significantly greater thermal stability. This enhanced stability makes them more suitable for applications where thermal stress is a factor.

Photolytic Decomposition Investigations

The decomposition of this compound can also be induced by ultraviolet (UV) light. Photolytic studies provide insights into the excited-state chemistry of the molecule.

The photolytic decomposition of substituted 1-phenyl-3,3-diethyltriazenes has been investigated using both pulsed excimer laser excitation and continuous-wave irradiation. lippertt.ch The process is consistent with a radical decomposition mechanism, where the absorption of a photon leads to the homolytic cleavage of the N-N bond, generating radical species. lippertt.ch

The efficiency of this photochemical reaction is quantified by the quantum yield of photolysis (Φ), which is the number of molecules decomposed per photon absorbed. It has been observed that electron-withdrawing substituents in the para position of the phenyl ring decrease the quantum yield of photolysis. lippertt.ch This suggests that these substituents deactivate the excited state responsible for the decomposition.

The following interactive table presents the apparent quantum yields of photolysis for a series of p-substituted 1-phenyl-3,3-diethyltriazenes in a solution of tetrahydrofuran (B95107) (THF), as determined by continuous-wave photolysis. lippertt.ch

Substituent (X)Apparent Quantum Yield (Φ)
H0.031
CH30.034
OCH30.040
Cl0.027
CN0.019
NO20.015

The data clearly illustrates that electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3) lead to slightly higher quantum yields compared to the unsubstituted compound, while strong electron-withdrawing groups like cyano (CN) and nitro (NO2) significantly reduce the quantum yield. lippertt.ch

Radical Reaction Mechanisms in Photodissociation

The photolytic decomposition of this compound and related 1-aryl-3,3-dialkyltriazenes proceeds via a radical decomposition mechanism. lippertt.ch Analysis of the photolysis products through methods such as gas chromatography-mass spectrometry supports a reaction pathway involving the formation of radical species. lippertt.ch Electron spin resonance (ESR) studies have also provided evidence for this radical pathway. lippertt.ch

Wavelength Dependence of Photolysis

The photodissociation of this compound has been investigated using different light sources, including pulsed XeCl* excimer laser excitation at 308 nm and continuous-wave irradiation from a xenon lamp. lippertt.ch The efficiency of this photolysis, measured by the quantum yield and the apparent first-order rate constant of decomposition, is influenced by the substitution pattern on the phenyl ring. The presence of electron-withdrawing substituents in the para position has been found to decrease both the quantum yield and the rate of decomposition. lippertt.ch

While detailed studies comparing a wide range of specific wavelengths are not extensively documented in the provided sources, the use of different irradiation sources (a monochromatic laser vs. a broadband lamp) indicates that the photochemical behavior is subject to the conditions of irradiation. lippertt.ch For example, an autocatalytic acceleration of photolysis was observed for l-(4-nitrophenyl)-3,3-diethyltriazene specifically during continuous-wave irradiation with a xenon lamp, a phenomenon linked to the photoreduction of the nitro group and subsequent generation of reactive solvent radicals. lippertt.ch

Table 1: Effect of Phenyl Ring Substituents on Photolysis of 1-Aryl-3,3-diethyltriazenes

Substituent TypeEffect on Quantum YieldEffect on Decomposition Rate ConstantReference
Electron-withdrawing (e.g., -NO2)DecreaseDecrease lippertt.ch
Electron-donating (e.g., -N(CH3)2)Exceptionally high (average 10.6% in THF)(Data not specified) lippertt.ch

Isomerization Phenomena

Thermal Cis-Trans Isomerization Kinetics

In their ground state, 1-aryl-3,3-dialkyltriazenes typically exist in the more stable trans configuration. The thermal isomerization from the less stable cis isomer to the trans form is a key kinetic process for this class of compounds. Studies on related triazenes, such as 1,3-diphenyltriazene, reveal that the cis-to-trans isomerization process can be catalyzed by both general acids and general bases. nih.gov

The mechanism of catalysis varies with the catalyst. Acid catalysis is proposed to occur via a rate-limiting proton transfer to the nitrogen-nitrogen double bond of the cis isomer. nih.gov In contrast, base catalysis is attributed to a rate-limiting, base-promoted ionization of the amino nitrogen of the cis isomer, which facilitates the isomerization. nih.gov At high pH, the interconversion of cis rotamers, through hindered rotation around the nitrogen-nitrogen single bond, can become the rate-limiting step. nih.gov

Table 2: Catalysis of Thermal Cis-Trans Isomerization in Aryltriazenes

Catalyst TypeProposed Rate-Limiting StepReference
General AcidProton transfer to the N=N double bond of the cis-isomer nih.gov
General BaseBase-promoted ionization of the amino nitrogen of the cis-isomer nih.gov

Reactivity as a Reactive Intermediate

Role in Carbon-Nitrogen Bond Formation Reactions

This compound and related 1-aryl-3,3-dialkyltriazenes serve as stable, organic-soluble precursors to aryldiazonium ions. acs.org These triazenes conveniently generate the highly reactive aryldiazonium ion intermediate in situ upon reaction with an acid. acs.org The aryldiazonium ion is a powerful electrophile that is widely used in organic synthesis to form new bonds to an aromatic ring.

In the context of carbon-nitrogen bond formation, the generated aryldiazonium ion can be trapped by a variety of nitrogen-containing nucleophiles. This two-step sequence, involving the acid-catalyzed decomposition of the triazene followed by nucleophilic attack, provides a pathway to create C-N bonds. This methodology allows for arylation reactions under nonaqueous conditions, avoiding side reactions such as hydroxydediazoniation that can occur with traditional diazonium salts in aqueous media. acs.org

Mechanistic Aspects of Nucleophilic and Electrophilic Interactions

The reactivity of 1-aryl-3,3-dialkyltriazenes is defined by their interactions with electrophiles and the subsequent behavior of the intermediates formed. The triazene group itself contains nucleophilic nitrogen atoms that readily interact with electrophiles, most notably protons from acids. acs.org

The acid-catalyzed decomposition is a key reaction that highlights these mechanistic aspects. The process is initiated by the protonation of the triazene, an electrophilic attack on a nitrogen atom. This leads to the cleavage of a nitrogen-nitrogen bond, releasing the dialkylamine and generating the aryldiazonium ion. acs.orgamerican.edu

The subsequent fate of the aryldiazonium ion intermediate involves a competition between two primary mechanistic pathways:

Heterolytic Dediazoniation : An ionic pathway where the diazonium ion reacts with a nucleophile.

Homolytic Dediazoniation : A radical pathway initiated by electron transfer, often from the nucleophile to the diazonium ion. acs.org

The dominant pathway is determined by several factors, including the electronic nature of substituents on the aryl ring, the electron-transfer efficiency (strength) of the nucleophile, and the reaction solvent. acs.orgrsc.org For example, diazonium ions with electron-attracting groups are more easily reduced and tend to favor a homolytic decomposition path. acs.org

Advanced Research Applications of 1 Phenyl 3,3 Diethyltriazene in Materials Science and Organic Synthesis

Reagent in Targeted Organic Synthesis

In the realm of organic synthesis, 1-aryltriazenes, including 1-Phenyl-3,3-diethyltriazene, have emerged as highly effective arylation reagents. They serve as stable and easily handled surrogates for arenediazonium salts, which are often prone to decomposition upon storage. nih.gov This stability makes aryltriazenes practical for a variety of cross-coupling reactions, which are fundamental processes for creating carbon-carbon bonds.

A prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing unsymmetrical biaryls—structural motifs found in numerous natural products, advanced materials, and pharmaceuticals. nih.gov In this reaction, the aryltriazene acts as the electrophilic partner, coupling with an arylboronic acid in the presence of a palladium catalyst. nih.govacs.org The reaction is typically promoted by a Lewis acid, such as Boron Trifluoride (BF₃·OEt₂), which facilitates the activation of the triazene (B1217601). acs.org

The general mechanism involves the Lewis acid-induced cleavage of the triazene's nitrogen-nitrogen bond, which allows the aryl group to be transferred to the palladium catalyst, initiating the catalytic cycle. acs.orgaidic.it This process results in the formation of a new biaryl compound with the release of nitrogen gas and a secondary amine. acs.org Research has demonstrated that this method is highly efficient, providing good to excellent yields of biaryl products under mild, room-temperature conditions. nih.gov Furthermore, the reaction shows good chemoselectivity, allowing for targeted synthesis even in the presence of other functional groups like aryl halides. nih.gov The use of recyclable, polymer-supported palladium catalysts has also been successfully implemented, enhancing the sustainability of the process. nih.gov

Application in Polymer Science

The photosensitive nature of the triazene functional group makes this compound and related compounds valuable components in polymer science, particularly for applications requiring precise material processing and photoreactivity.

Polymers doped with or synthesized from triazene derivatives exhibit exceptional properties for laser ablation, a process where material is removed from a surface with high precision using a laser. When incorporated into a polymer matrix like Poly(methyl methacrylate) (PMMA), the triazene acts as a potent chromophore that absorbs laser energy, typically in the UV spectrum (e.g., 308 nm). beilstein-journals.org

Upon absorbing laser radiation, the triazene moiety undergoes rapid decomposition, breaking down into gaseous products, primarily molecular nitrogen. beilstein-journals.org This rapid conversion from a solid to a gaseous state within the polymer matrix creates a high-pressure front that ejects the surrounding material cleanly and efficiently. beilstein-journals.org This mechanism is classified as photochemical ablation and is distinct from photothermal processes, which rely on heat. beilstein-journals.org

The key advantages of triazene-based polymer systems in laser ablation include:

Low Threshold Fluence: They require significantly less laser energy to initiate ablation compared to many commercial polymers. beilstein-journals.org

High Ablation Rates: Large amounts of material can be removed with each laser pulse. beilstein-journals.org

Clean Ablation Profiles: The decomposition into gaseous products results in well-defined craters with steep edges and flat bottoms, free from the debris and melting often associated with photothermal ablation. beilstein-journals.org

These characteristics make triazene-doped polymers highly suitable for fabricating micro-optical elements and other precise microstructures. beilstein-journals.org

PropertyTriazene Polymer (TP 2)Undoped PMMA
Ablation at 308 nm EfficientNo Ablation
Ablation Threshold LowN/A
Limiting Etch Depth (308 nm) ~3 µm per pulseN/A
Limiting Etch Depth (248 nm) ~1 µm per pulseEfficient
Mechanism Photochemical (driving gas)Photothermal (at 248 nm)
Incubation Pulses Required NoYes (at 248 nm)

This table presents a comparative overview of the ablation characteristics of a main-chain triazene polymer versus undoped Poly(methyl methacrylate) (PMMA), based on findings from studies on excimer laser ablation. beilstein-journals.org

The fundamental photoreactivity of this compound in polymer matrices is centered on the cleavage of the triazene group upon irradiation with UV or violet light. This photolysis event generates volatile nitrogen and two radical species. researchgate.net This predictable decomposition has been harnessed for various applications where controlled changes in material properties are desired.

The efficiency and spectral response of this photoreaction can be tuned by modifying the substituents on the aryl ring of the triazene molecule. researchgate.net For instance, studies have shown that incorporating an electron-withdrawing nitro group can enhance photoreactivity. researchgate.net When a triazene derivative is dispersed within a polymer matrix, such as polyurethane, its photo-induced decomposition can lead to a significant change in the material's refractive index. researchgate.net This property is exploited in applications like direct laser writing (DLW), where a focused laser beam is used to "write" patterns, such as waveguides or holograms, directly into a thin polymer film by selectively altering its optical properties. researchgate.net

Development of Functional Materials Utilizing Triazene Architectures

The unique architecture of triazene-containing molecules is being leveraged to create a new generation of functional materials. The ability of these compounds to induce controlled material changes upon external stimulation (like light) is a key enabler for advanced manufacturing and technology.

By incorporating triazene derivatives into polymer films, researchers can create photosensitive materials for patterning and microfabrication. researchgate.net For example, thin films doped with a triazene can be patterned using a 405 nm laser. The localized photoreaction changes the refractive index and thickness of the film, allowing for the creation of phase modulations. researchgate.net This technique is instrumental in fabricating volume phase holograms and other diffractive optical elements. researchgate.net The triazene architecture provides a molecular-level mechanism for converting a light pattern into a physical or optical structure within the material, demonstrating a sophisticated approach to designing functional, light-addressable surfaces and devices. researchgate.net

Future Research Directions and Perspectives in 1 Phenyl 3,3 Diethyltriazene Research

Elucidation of Underexplored Reaction Pathways

The reactivity of 1-Phenyl-3,3-diethyltriazene is primarily defined by the labile N-N bond within the triazene (B1217601) core. While its acid-catalyzed decomposition into a phenyl diazonium salt and diethylamine (B46881) is known, a vast landscape of other potential transformations awaits exploration. wikipedia.org Future research should focus on reaction pathways that can be triggered by alternative energy sources or catalysts.

Photochemical reactions represent a significant area of opportunity. The interaction of aryl triazenes with ultraviolet light could lead to controlled homolytic cleavage of the N-N bonds, providing a clean method for generating phenyl radicals or diazonium cations under specific conditions. This contrasts with thermal decomposition, which can be less selective.

Furthermore, the use of transition-metal catalysis could unlock novel cross-coupling reactions. The entire triazene group could be engineered to function as a leaving group, enabling the direct functionalization of the aromatic ring. Such a strategy would be a valuable addition to the synthetic chemist's toolkit, leveraging the triazene's stability during initial synthetic steps before its strategic removal and replacement. ebrary.net

Table 1: Comparison of Potential Reaction Pathways for this compound
PathwayTriggerPotential Primary ProductsKey Research Question
Thermal DecompositionHeat, AcidPhenyl diazonium cation, DiethylamineCan selectivity be controlled to favor specific downstream reactions?
Photochemical CleavageUV/Visible LightPhenyl radical, Diethylaminyl radical, Nitrogen gasWhat wavelengths are most effective for controlled bond cleavage?
Metal-Catalyzed Cross-CouplingTransition Metals (e.g., Pd, Cu)Functionalized benzene (B151609) derivativesCan the triazene moiety serve as an effective leaving group in C-C or C-X bond formation?

Development of Novel Synthetic Strategies

The conventional synthesis of this compound involves the diazotization of aniline (B41778) with a nitrite (B80452) source, followed by coupling with diethylamine. wikipedia.org While effective, this two-step batch process presents opportunities for significant improvement in terms of efficiency, safety, and scalability.

Future research should pursue the development of one-pot syntheses that combine the diazotization and coupling steps, minimizing the handling of potentially unstable diazonium intermediates. organic-chemistry.org The exploration of solid-phase synthesis methodologies could also be highly beneficial. nih.gov Anchoring the phenyl group to a polymer resin would allow for easy purification by filtration and could be adapted for the combinatorial synthesis of a library of related triazene compounds for screening in various applications.

Moreover, the adoption of continuous flow chemistry offers a transformative approach. Flow reactors provide superior heat and mass transfer, enabling safer handling of the exothermic diazotization reaction and precise control over reaction parameters. This could lead to higher yields, improved purity, and a scalable, automated process suitable for industrial production.

Table 2: Comparison of Synthetic Strategies for this compound
StrategyKey FeaturesPotential AdvantagesResearch Focus
Traditional Batch SynthesisTwo-step process: diazotization then coupling.Well-established procedure.Optimization of existing conditions.
One-Pot SynthesisCombines diazotization and coupling in a single vessel.Improved step economy, reduced waste.Identifying compatible reagents and conditions.
Solid-Phase SynthesisAniline precursor is attached to a solid support.Simplified purification, potential for library synthesis.Developing suitable linkers and cleavage strategies.
Continuous Flow ChemistryReagents are mixed in a continuous stream within a microreactor.Enhanced safety, scalability, process control, higher purity.Reactor design and optimization of flow parameters.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound at a molecular level, guiding experimental work and accelerating discovery. Methods such as Density Functional Theory (DFT) can be employed to predict its behavior with high accuracy. mdpi.comnih.gov

In the realm of predictive chemistry, DFT calculations can elucidate the mechanisms of its decomposition, mapping out the energy landscapes of thermal and photochemical reaction pathways. mdpi.com Time-dependent DFT (TD-DFT) can predict the molecule's electronic absorption spectrum, identifying the optimal wavelengths for photochemical applications. Furthermore, computational models can predict spectroscopic signatures (e.g., NMR chemical shifts), aiding in the characterization of new derivatives.

For materials design, computational modeling can predict key molecular properties that determine bulk performance. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can assess its potential for use in organic electronic devices. mdpi.com Molecular dynamics (MD) simulations can model how molecules of this compound would pack in a solid state or interact with other molecules in a polymer matrix, providing insights into the design of new materials with tailored properties. nih.govnih.gov

Table 3: Applications of Computational Modeling for this compound
Computational MethodPredicted Property / ApplicationResearch Impact
Density Functional Theory (DFT)Reaction mechanisms, activation energies, molecular geometry.Guides the design of new reactions and catalysts.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state properties.Informs the development of photochemical applications.
Quantum Theory of Atoms in Molecules (QTAIM)Bonding analysis, intermolecular interactions.Provides fundamental insights into molecular stability and interactions.
Molecular Dynamics (MD)Bulk properties, polymer conformations, solvent effects.Aids in the design of new materials and formulation studies.

Integration in Emerging Interdisciplinary Research Fields

The true potential of this compound may be realized through its application in interdisciplinary fields where its unique chemical properties can address specific challenges.

Materials Science: The compound could serve as a functional monomer or cross-linking agent in the synthesis of novel polymers. rsc.orgcrimsonpublishers.com The triazene linkage, being thermally or photochemically cleavable, could be incorporated to create stimuli-responsive or degradable polymers. Functionalization of the phenyl ring or replacement of the ethyl groups could be used to fine-tune polymer properties such as solubility, thermal stability, and mechanical strength. researchgate.netmdpi.com

Synthetic Organic Chemistry: Beyond its synthesis, the compound is an excellent candidate for use as a stable and crystalline protecting group for diethylamine. wikipedia.org It is robust to many reaction conditions but can be cleaved under mild acidic conditions to release the secondary amine. It can also serve as a reliable in situ source of the phenyl diazonium cation, circumventing the need to isolate this often-unstable species for use in subsequent reactions like Sandmeyer or Gomberg-Bachmann reactions.

Organic Electronics: The π-conjugated system of the phenyl group combined with the nitrogen-rich triazene linker suggests potential for investigation in organic electronics. While triazenes are less explored than their cyclic triazine cousins in this field, derivatives of this compound could be synthesized and evaluated as components in organic light-emitting diodes (OLEDs), photovoltaics, or as charge-transporting materials. researchgate.net

Table 4: Potential Interdisciplinary Applications
Research FieldRole of this compoundKey Property Exploited
Polymer ChemistryMonomer or cross-linker.Labile N=N-N bond for creating degradable or responsive materials.
Organic SynthesisProtecting group for diethylamine; diazonium precursor.Chemical stability under certain conditions and clean cleavage under others.
Materials ScienceBuilding block for functional materials.Tunable electronic and physical properties via chemical modification.
Organic ElectronicsComponent in charge-transport layers or dyes.Aromatic system and nitrogen lone pairs influencing electronic properties.

Q & A

Basic Synthesis and Characterization

Q: What are the methodological considerations for synthesizing and characterizing 1-phenyl-3,3-diethyltriazene, particularly in optimizing substituent effects (e.g., ethyl vs. methyl groups)? A: Synthesis of this compound requires careful control of alkylation conditions. A literature-based approach involves reacting phenyl azides with diethylamine derivatives under controlled pH and temperature to favor triazene formation. For purification, column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are recommended to isolate high-purity products . Characterization should include 1H^1H-NMR to confirm ethyl group integration and substitution patterns, complemented by high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Comparative analysis with dimethyl analogs (e.g., 1-phenyl-3,3-dimethyltriazene) can reveal steric and electronic differences influencing reactivity .

Advanced Mechanistic Studies

Q: How can researchers investigate the alkylating activity of this compound and its potential DNA adduct formation? A: To assess alkylating capacity, employ in vitro assays using plasmid DNA or synthetic oligonucleotides. Expose DNA to the compound under physiological conditions (37°C, pH 7.4), followed by enzymatic digestion and LC-MS/MS analysis to detect alkylated bases (e.g., O6^6-ethyldeoxyguanosine). Compare results with dimethyltriazene derivatives to evaluate substituent-dependent alkylation efficiency . For mechanistic validation, use recombinant O6^6-alkylguanine-DNA alkyltransferase (AGT) to confirm repair of ethylated lesions, as demonstrated in studies on PDMT (1-phenyl-3,3-dimethyltriazene) .

Structural Analysis and Carcinogenicity Prediction

Q: What computational and experimental approaches are used to predict the carcinogenic potential of this compound based on structural alerts? A: Apply quantitative structure-activity relationship (QSAR) models to identify carcinogenicity-associated motifs (e.g., triazene backbone, alkyl substituents). Use leave-one-out validation (as in ABC models for PDMT) to test predictive accuracy . Experimentally, conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity, a proxy for carcinogenic risk. Compare dose-response curves with dimethyl analogs to isolate ethyl group contributions .

Biological Activity Contradictions

Q: How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. carcinogenic effects) of triazene derivatives like this compound? A: Design dose- and time-dependent in vivo studies using rodent models. For antitumor evaluation, administer the compound at subtoxic doses and monitor tumor growth inhibition (e.g., xenograft models). For carcinogenicity, conduct chronic exposure studies (6–12 months) with histopathological analysis of target organs (e.g., liver, nervous system). Cross-validate findings with in vitro cytotoxicity assays (MTT or clonogenic survival) to establish therapeutic indices .

Advanced Pharmacokinetic Profiling

Q: What methodologies are recommended for studying the metabolic stability and tissue distribution of this compound? A: Use radiolabeled 14C^{14}C-diethyltriazene in Sprague-Dawley rats. Collect plasma, urine, and tissue samples at intervals (0–48 hr) post-administration. Quantify metabolites via HPLC coupled with scintillation counting. Identify major metabolic pathways (e.g., cytochrome P450-mediated oxidation) using liver microsomes and CYP isoform-specific inhibitors. Compare bioavailability with dimethyltriazenes to assess ethyl group effects on pharmacokinetics .

Data Reproducibility and Confounding Variables

Q: What strategies mitigate variability in triazene bioactivity studies, such as batch-dependent synthesis outcomes or model organism disparities? A: Standardize synthesis protocols (e.g., strict temperature control, inert atmosphere) and validate compound purity via 1H^1H-NMR and elemental analysis for each batch . For in vivo studies, use isogenic rodent strains and control for age, diet, and housing conditions. Employ blinded histopathological evaluations to reduce observer bias. Cross-reference results with independent labs using shared compound batches .

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